molecular formula C5H11Cl B165111 1-Chloropentane CAS No. 543-59-9

1-Chloropentane

Cat. No.: B165111
CAS No.: 543-59-9
M. Wt: 106.59 g/mol
InChI Key: SQCZQTSHSZLZIQ-UHFFFAOYSA-N
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Description

It is a colorless, flammable liquid with a boiling point of approximately 108°C and a density of 0.88 g/cm³ . This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.

Preparation Methods

1-Chloropentane can be synthesized through several methods, including:

    From 1-Pentanol: The most common method involves the reaction of 1-pentanol with hydrogen chloride.

    Industrial Production: On an industrial scale, this compound is produced by the chlorination of pentane.

Chemical Reactions Analysis

1-Chloropentane undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action for 1-chloropentane involves nucleophilic substitution reactions. The chlorine atom in this compound is a good leaving group, making the compound susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nucleophile used . In radical reactions, the chlorine atom can be abstracted, leading to the formation of radical intermediates that can further react to form more complex products .

Comparison with Similar Compounds

1-Chloropentane can be compared with other similar alkyl halides, such as:

This compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-chloropentane
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InChI

InChI=1S/C5H11Cl/c1-2-3-4-5-6/h2-5H2,1H3
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InChI Key

SQCZQTSHSZLZIQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCl
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Molecular Formula

C5H11Cl
Record name AMYL CHLORIDE
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DSSTOX Substance ID

DTXSID40870603
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Molecular Weight

106.59 g/mol
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Physical Description

Amyl chloride appears as a clear colorless to light-brown liquid with an aromatic odor. Flash point may vary from 35 to 54 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Vapors may be narcotic in high concentrations., Colorless liquid with a sweet odor; [HSDB]
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Boiling Point

226 °F at 760 mmHg (USCG, 1999), 107.9 °C
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Flash Point

34 °F (USCG, 1999), 13 °C, 12 °C (54 °F) - closed cup, 55 °F (13 °C) - closed cup, 55 °F (13 °C) (Open Cup)
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Solubility

In water, 197 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Miscible with ethanol, ethyl ether; soluble in benzene, carbon tetrachloride; very soluble in chloroform
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Density

0.8834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8820 g/cu cm at 20 °C, Straw- to purple-colored liquid. Density: 0.88 at 20 °C, 95% distills between 85 and 109 °C, wt/gal 7.33 lb. Refractive index (20 °C) 1.406. Insoluble in water; water azeotrope at 77-82 °C approx 90% C5H11Cl, miscible with alcohol and ether /Amyl chlorides, mixed/
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Vapor Density

3.67 (Air = 1)
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Vapor Pressure

32.9 [mmHg], 32.9 mm Hg at 25 °C
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Color/Form

Liquid, Colorless liquid

CAS No.

543-59-9, 29656-63-1
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Melting Point

-146 °F (USCG, 1999), -99 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Chloropentane
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Customer
Q & A

Q1: What is the molecular formula and weight of 1-chloropentane?

A1: this compound has the molecular formula C5H11Cl and a molecular weight of 106.60 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While the provided research papers do not delve into specific spectroscopic details, they utilize techniques like gas chromatography [, , , ], scanning force microscopy [], and densimetry [, , , ] to characterize and quantify this compound in various mixtures and applications.

Q3: What can you tell me about the solubility of this compound?

A3: this compound exhibits varying solubility depending on the co-solvent. Research indicates it mixes well with hydrocarbons like heptane, exhibiting slightly negative excess molar volumes at low concentrations and positive values at higher concentrations. [] This suggests a degree of non-ideal mixing behavior.

Q4: Has this compound been used in polymer science?

A4: Yes, this compound has proven effective as a selective solvent for polystyrene (PS) in PS/poly(methyl methacrylate) (PMMA) blends. [, ] It allows for the creation of smooth, thin PS films on PMMA surfaces with minimal interfacial roughness. Its selectivity surpasses that of traditionally used cyclohexane.

Q5: How does the vapor pressure of this compound impact its use in polymer film casting?

A5: this compound's low vapor pressure is crucial for creating high-quality PS films via spin-casting. [] Solvents with higher vapor pressures often lead to defects and inconsistencies in the resulting films.

Q6: Does this compound participate in any notable chemical reactions?

A6: Research highlights the role of this compound in nucleophilic substitution reactions, specifically bromide-chloride exchange. [] Its reactivity in these reactions is influenced by factors like temperature, catalyst presence, and substrate structure.

Q7: Can this compound undergo radiation-induced reactions?

A7: Studies on the radiation chemistry of this compound reveal that it undergoes changes when exposed to gamma radiation. [, ] The yields of radiolysis products like hydrogen, hydrogen chloride, and various hydrocarbons are influenced by the radiation dose. This suggests a complex interplay of radical and ionic reactions.

Q8: What happens when this compound is exposed to ozone?

A8: this compound undergoes oxidation in the presence of ozone, with the efficiency of this process influenced by pH. [] The reaction is more effective at higher pH, indicating the involvement of indirect oxidation pathways involving reactive oxygen species.

Q9: Are there any known biological interactions with this compound?

A9: Certain bacterial species, like Acinetobacter sp., can degrade this compound, utilizing it as a carbon and energy source. [, ] This degradation involves the release of chloride ions, highlighting a potential bioremediation pathway for this compound.

Q10: Have computational methods been applied to study this compound?

A11: While the provided research does not focus heavily on computational studies, ab initio calculations have been employed to understand the adsorption and self-assembly of this compound on silicon surfaces. [] This highlights the potential of computational chemistry to explore its interactions at the molecular level.

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